molecular formula C9H7Cl3O2 B6592428 Methyl 2,3,5-trichloro-4-methylbenzoate CAS No. 203573-15-3

Methyl 2,3,5-trichloro-4-methylbenzoate

Cat. No.: B6592428
CAS No.: 203573-15-3
M. Wt: 253.5 g/mol
InChI Key: GNQUYAWRQYGEOE-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trichloro-4-methylbenzoate is an organic compound with the molecular formula C₉H₇Cl₃O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen at position 4 is replaced by a methyl group. The carboxyl group is esterified with methanol, forming the methyl ester. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trichloro-4-methylbenzoate can be synthesized through the esterification of 2,3,5-trichloro-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the chlorination of 4-methylbenzoic acid followed by esterification. The chlorination step is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3,5-trichloro-4-methylbenzoic acid is then esterified with methanol under acidic conditions .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 4-methylbenzoate by using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3,5-trichloro-4-methylbenzoic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products:

Scientific Research Applications

Methyl 2,3,5-trichloro-4-methylbenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving substitution and reduction reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2,3,5-trichloro-4-methylbenzoate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In hydrolysis reactions, the ester bond is cleaved by water molecules, facilitated by acidic or basic conditions. The compound’s effects in biological systems are mediated through its interactions with enzymes that catalyze ester hydrolysis .

Comparison with Similar Compounds

  • Methyl 2,3,4-trichlorobenzoate
  • Methyl 2,4,5-trichlorobenzoate
  • Methyl 3,4,5-trichlorobenzoate

Comparison: Methyl 2,3,5-trichloro-4-methylbenzoate is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to other trichlorobenzoates, the presence of the methyl group at position 4 can affect the compound’s steric and electronic properties, making it more or less reactive in certain chemical reactions.

Properties

IUPAC Name

methyl 2,3,5-trichloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQUYAWRQYGEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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